molecular formula C17H24N4O B4583822 N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide

N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide

Numéro de catalogue B4583822
Poids moléculaire: 300.4 g/mol
Clé InChI: YSANGJNDVMLFFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of chemicals known for their potential in medical chemistry and various biological activities. Its structure is characterized by a benzimidazole moiety, which is a crucial pharmacophore in drug discovery.

Synthesis Analysis

The synthesis of related compounds often involves reactions like acylation, alkylation, and cyclodesulfurization. For example, Shibuya et al. (2018) described the synthesis of a similar compound, K-604, which showed promising pharmacological effects and safety as a clinical candidate (Shibuya et al., 2018).

Molecular Structure Analysis

Structural analysis is typically done using techniques like X-ray crystallography, NMR, and IR spectroscopy. For instance, Ismailova et al. (2014) analyzed a similar compound using these methods, revealing specific details about molecular geometry and interactions (Ismailova et al., 2014).

Applications De Recherche Scientifique

ACAT Inhibitors for Disease Treatment

Research has identified derivatives of benzimidazole, such as K-604, as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. These compounds have shown promise in the treatment of diseases involving ACAT-1 overexpression due to their enhanced aqueous solubility and improved oral absorption, marking them as potential clinical candidates for addressing incurable diseases associated with ACAT-1 activity (Shibuya et al., 2018).

MCH-R1 Antagonists for Obesity Treatment

A series of 2-heteroaryl substituted benzimidazole derivatives, featuring the piperidinylphenyl acetamide group, have been synthesized and evaluated as antagonists of the Melanin Concentrating Hormone Receptor 1 (MCH-R1). These compounds, including a particularly potent analog with an IC50 value of 1 nM, could potentially be utilized in the treatment of obesity, given their strong MCH-R1 binding activity, low hERG binding activity, good metabolic stability, and favorable pharmacokinetic properties (Lim et al., 2013).

Antimicrobial Nano-Materials

N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activities against various pathogenic bacteria and Candida species. These compounds have demonstrated significant effectiveness, particularly against fungal infections, highlighting their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

H1-Antihistaminic Agents

Derivatives of 2-(4-substituted-1-piperazinyl)benzimidazoles have been prepared and tested for H1-antihistaminic activity, showing significant efficacy both in vitro and in vivo. These compounds, particularly those with oxygen-containing substituents, have shown potent antihistaminic activity, suggesting their utility as clinical candidates for treating histamine-related conditions (Iemura et al., 1986).

Antitumor Activities

A series of N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities against human cervical and lung cancer cell lines. Certain compounds have shown potent antiproliferative activity, with one compound inducing cell apoptosis and causing G1-phase arrest in the cell division cycle of HeLa cells, indicating potential for cancer treatment (Wu et al., 2017).

Propriétés

IUPAC Name

N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-3-21-16-8-7-14(18-13(2)22)11-15(16)19-17(21)12-20-9-5-4-6-10-20/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSANGJNDVMLFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)N=C1CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-Ethyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.